molecular formula C17H14N2O4 B2480201 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole CAS No. 380192-83-6

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole

Cat. No.: B2480201
CAS No.: 380192-83-6
M. Wt: 310.309
InChI Key: GMHRZYJJJUFVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole is a complex organic compound that features an indole core substituted with a nitroethyl group and a benzodioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitroethyl group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, hydrochloric acid).

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups at the indole core.

Scientific Research Applications

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific proteins, leading to changes in cellular functions. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitroethyl group and a benzodioxole moiety on the indole core makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-19(21)9-14(11-5-6-16-17(7-11)23-10-22-16)13-8-18-15-4-2-1-3-12(13)15/h1-8,14,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHRZYJJJUFVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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